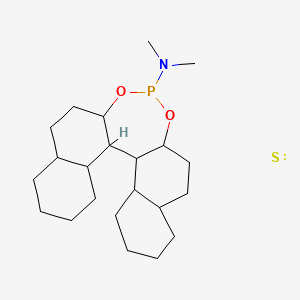

CID 134690630

Description

CID 134690630 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. Compounds like this compound are often analyzed for properties such as molecular weight, solubility, bioavailability, and applications in fields like drug discovery or materials science .

Properties

Molecular Formula |

C22H38NO2PS |

|---|---|

Molecular Weight |

411.6 g/mol |

InChI |

InChI=1S/C22H38NO2P.S/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26;/h15-22H,3-14H2,1-2H3; |

InChI Key |

CNGTVUGNQQUASW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P1OC2CCC3CCCCC3C2C4C5CCCCC5CCC4O1.[S] |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 134690630 would typically involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions: CID 134690630 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Scientific Research Applications

CID 134690630 has various scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to its biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in manufacturing processes.

Mechanism of Action

The mechanism of action of CID 134690630 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize CID 134690630, a comparison with structurally analogous compounds is essential. Although direct data for this compound is unavailable in the provided evidence, the methodology for such comparisons can be inferred from guidelines in the materials.

Table 1: Hypothetical Structural and Physicochemical Comparison

Structural Insights :

Functional Comparison with Pharmacologically Active Compounds

This compound may also be compared to compounds with similar therapeutic or industrial applications. For example:

Table 2: Pharmacological and Functional Metrics

Functional Insights :

- Fluorouracil and Irinotecan are chemotherapeutic agents linked to adverse effects like chemotherapy-induced diarrhea (CID), a condition studied in . While this compound’s role is unclear, such comparisons highlight the importance of bioavailability and toxicity profiling in drug development .

Methodological Considerations for Comparative Studies

The evidence emphasizes rigorous methodologies for compound comparison:

Analytical Techniques: LC-ESI-MS and collision-induced dissociation (CID) are critical for structural elucidation, as demonstrated in ginsenoside studies . LogP calculations and solubility assays (e.g., ESOL, SILICOS-IT) are standard for physicochemical profiling .

Pharmacological Assays :

- stresses the need for IC50/EC50 values, dose-response curves, and statistical validation to compare bioactivity.

Q & A

How to formulate a focused research question for studying CID 134690630?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure variables. For example: "How does this compound modulate [specific biochemical pathway] in [cell type/organism] compared to [control compound] under [experimental conditions] over [timeframe]?" Test the question for clarity and measurability using pilot studies or simulations .

Q. What are best practices for designing experiments involving this compound?

- Methodological Answer :

- Define independent/dependent variables (e.g., compound concentration, reaction kinetics).

- Include controls (positive/negative, vehicle controls).

- Follow reproducibility guidelines : Document protocols in detail (e.g., equipment calibration, batch numbers of reagents) to enable replication .

- Use factorial designs for multi-variable interactions.

Q. How to conduct a systematic literature review on this compound?

- Methodological Answer :

- Search Strategy : Use databases (PubMed, Scopus) with Boolean operators:

("this compound" OR "chemical name") AND ("mechanism" OR "toxicity"). - Screening : Apply PRISMA flowcharts for inclusion/exclusion criteria.

- Quality Assessment : Use tools like GRADE for preclinical studies .

- Gap Analysis : Tabulate conflicting findings (e.g., efficacy in different models) .

Q. What ethical considerations apply to in vivo studies with this compound?

- Methodological Answer :

- Obtain institutional IACUC/IRB approvals for animal/human protocols.

- Justify sample sizes using power analysis to minimize animal use.

- Disclose conflicts of interest and funding sources in publications .

Q. How to select appropriate data collection tools for this compound research?

- Methodological Answer :

| Tool Type | Use Case | Example |

|---|---|---|

| Primary Data | Novel assays | HPLC for purity analysis |

| Secondary Data | Meta-analysis | Public datasets (ChEMBL, PubChem) |

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

- Methodological Answer :

- Cross-Validation : Replicate experiments using alternative methods (e.g., LC-MS vs. NMR for quantification).

- Error Analysis : Calculate confidence intervals and assess systematic biases (e.g., solvent purity, temperature fluctuations).

- Meta-Regression : Statistically analyze literature data to identify moderating variables (e.g., pH, solvent polarity) .

Q. What strategies integrate multi-omics data to study this compound's mechanisms?

- Methodological Answer :

- Workflow :

Transcriptomics : Identify differentially expressed genes post-treatment.

Proteomics : Validate protein targets via SILAC labeling.

Metabolomics : Map metabolic flux changes using 13C tracing.

- Data Integration : Use pathway enrichment tools (KEGG, Reactome) and machine learning (PLS-DA) to link omics layers .

Q. How to ensure methodological rigor in high-throughput screening of this compound derivatives?

- Methodological Answer :

- Quality Control :

- Implement Z’-factor > 0.5 for assay robustness.

- Use duplicate plates to assess intra-assay variability.

- Hit Validation : Confirm activity with orthogonal assays (e.g., SPR for binding affinity) .

Q. What statistical approaches address non-linear dose-response relationships for this compound?

- Methodological Answer :

- Modeling : Fit data to Hill, Log-Logistic, or Gompertz equations.

- Software : Use R packages (drc, nlme) for parameter estimation.

- Visualization : Generate 3D response surfaces for multi-variable interactions .

Q. How to design interdisciplinary studies combining computational and experimental validation for this compound?

- Methodological Answer :

- In Silico Workflow :

Docking : Predict binding modes using AutoDock Vina.

MD Simulations : Assess stability of ligand-receptor complexes (GROMACS).

- Experimental Validation :

- SPR/BLI : Measure binding kinetics.

- Mutagenesis : Confirm critical residues identified computationally .

Data Analysis & Validation

Q. How to validate the purity and identity of this compound in synthetic studies?

- Methodological Answer :

| Technique | Purpose | Acceptance Criteria |

|---|---|---|

| NMR | Structural confirmation | ≥95% purity, matching reference spectra |

| HPLC | Purity assessment | Single peak (λ = [wavelength]) |

- Document lot numbers and storage conditions .

Q. What methods detect off-target effects of this compound in phenotypic assays?

- Methodological Answer :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with broad-spectrum probes.

- CRISPR Screens : Perform genome-wide KO/activation to identify synthetic lethality.

- Network Pharmacology : Construct interaction networks using STITCH or STRING .

Ethical & Reporting Standards

Q. How to comply with FAIR principles when publishing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.